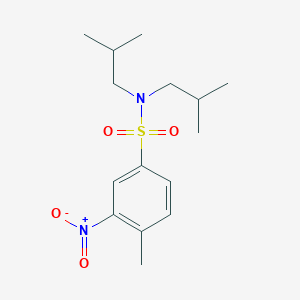

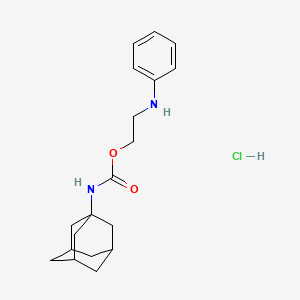

![molecular formula C14H8N2OS B5130962 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one CAS No. 22721-43-3](/img/structure/B5130962.png)

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one

Overview

Description

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has a unique structure that makes it an attractive target for researchers who are interested in developing new drugs or materials.

Scientific Research Applications

Spectroscopic Characterization

- 1H and 13C Spectral Assignment : This compound and its derivatives have been characterized spectroscopically, with a focus on fully assigning 1H and 13C spectroscopic data. This involves using a combination of one- and two-dimensional experiments like DEPT, HMBC, and HMQC, highlighting the compound's structural and electronic properties (Docampo Palacios et al., 2009).

Synthesis and Antineoplastic Activity

- Design for Antineoplastic Agents : Based on the "2-Phenylnaphthalene-Type" structural pattern, substituted 12H-benzothiazolo[2,3-b]quinazolin-12-ones have been designed and synthesized. These compounds showed potent cytotoxicity against human promyelocytic leukemia (HL-60) cells, indicating their potential in cancer therapy (Cheng, Liu, & Chou, 1993).

Chemical Synthesis Techniques

- One-Pot Synthesis with Ullmann Condensation : A method involving copper-catalyzed Ullmann condensation has been developed for synthesizing 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one. This approach emphasizes enhanced yields and reduced reaction times, making it an efficient synthesis strategy (Pellón, Docampo, & Fascio, 2007).

Pharmacological Tests

- Novel Tetracyclic Skeletons : Synthesis of novel derivatives like 7,8,9,10-tetrahydrothiazolo[5,4-a]acridine and 1,2,3,4-tetrahydro-12H-benzothiazolo[2,3-b]quinazolin-12-one from benzothiazoles has been achieved. These new structures are currently undergoing pharmacological testing, highlighting the compound's potential in drug development (Robin et al., 2002).

Electrochemical Sensors

- Biosensor Applications : A study presented the use of 12H-benzothiazolo[2,3-b]quinazolin-12-one in developing an electrochemical sensor. This sensor showed excellent characteristics for the electrocatalytic oxidation of glutathione and amoxicillin, with potential applications in biological and pharmaceutical sample analysis (Karimi-Maleh et al., 2014).

properties

IUPAC Name |

[1,3]benzothiazolo[2,3-b]quinazolin-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2OS/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYFIWDTNXUQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4SC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282459 | |

| Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one | |

CAS RN |

22721-43-3 | |

| Record name | NSC26019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

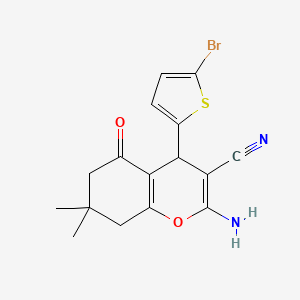

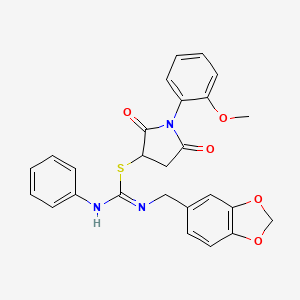

![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)

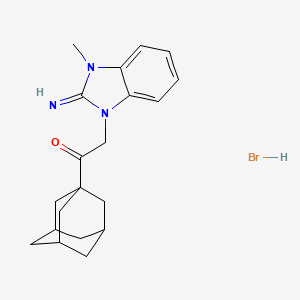

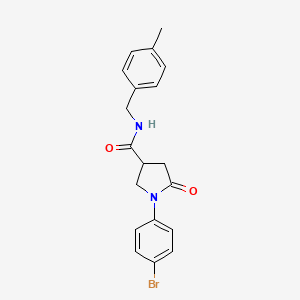

![3-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5130938.png)

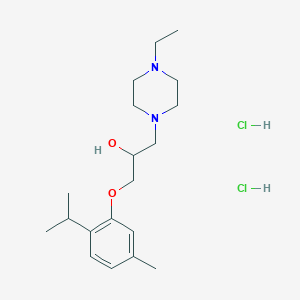

![2-[2-(3,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5130955.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)

![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)